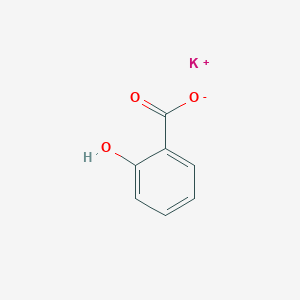
potassium;2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ICP multi-element standard solution IV . This solution contains 23 elements in diluted nitric acid, including silver, aluminum, boron, barium, bismuth, calcium, cadmium, cobalt, chromium, copper, iron, gallium, indium, potassium, lithium, magnesium, manganese, sodium, nickel, lead, strontium, thallium, and zinc . It is primarily used for calibration in inductively coupled plasma (ICP) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ICP multi-element standard solutions involves dissolving high-purity metals or their salts in nitric acid. The metals are carefully weighed and dissolved under controlled conditions to ensure accurate concentrations. The solution is then diluted to the desired volume with deionized water.
Industrial Production Methods
Industrially, the production of ICP multi-element standard solutions follows stringent quality control measures. The process involves:
Selection of High-Purity Metals: Only metals with purity levels above 99.99% are used.
Dissolution in Nitric Acid: The metals are dissolved in high-purity nitric acid under controlled temperature and agitation.
Dilution and Mixing: The concentrated solution is diluted with deionized water to achieve the required concentration. The solution is then homogenized to ensure uniform distribution of elements.
Quality Control: The final product undergoes rigorous testing to confirm the concentrations of each element.
化学反応の分析
Types of Reactions
ICP multi-element standard solutions are primarily used for calibration and do not typically undergo chemical reactions in their intended applications. the individual elements within the solution can participate in various chemical reactions:
Oxidation-Reduction Reactions: Elements like iron and copper can undergo oxidation and reduction reactions.
Substitution Reactions: Elements such as zinc and nickel can participate in substitution reactions with other metals or ligands.
Common Reagents and Conditions
The common reagents used in reactions involving these elements include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific element and reaction conditions. For example:
Iron Oxidation: Iron oxide (Fe₂O₃) is formed when iron reacts with oxygen.
Copper Reduction: Copper metal (Cu) is formed when copper ions are reduced.
科学的研究の応用
ICP multi-element standard solutions have a wide range of applications in scientific research:
Chemistry: Used for calibration in ICP spectroscopy to analyze trace elements in various samples.
Biology: Employed in the analysis of biological samples to determine the concentration of essential and trace elements.
Medicine: Utilized in clinical laboratories to analyze metal concentrations in biological fluids.
Industry: Applied in environmental monitoring, food safety testing, and quality control in manufacturing processes.
作用機序
The primary function of ICP multi-element standard solutions is to provide accurate calibration for ICP spectroscopy. The solution’s known concentrations of elements allow for precise quantification of unknown samples by comparing their spectral emissions to the standards.
類似化合物との比較
Similar Compounds
Similar compounds to ICP multi-element standard solution IV include other multi-element standard solutions used for calibration in analytical techniques. Examples include:
- ICP multi-element standard solution I
- ICP multi-element standard solution II
- ICP multi-element standard solution III
Uniqueness
The uniqueness of ICP multi-element standard solution IV lies in its specific combination of 23 elements and their concentrations, which are tailored for comprehensive calibration in ICP spectroscopy. This particular solution ensures accurate and reliable analysis across a wide range of elements, making it indispensable in various scientific and industrial applications.
特性
IUPAC Name |
potassium;2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMWBRPWYBNAFB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













